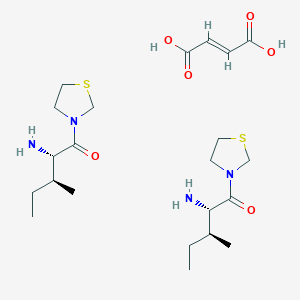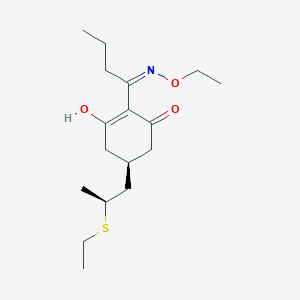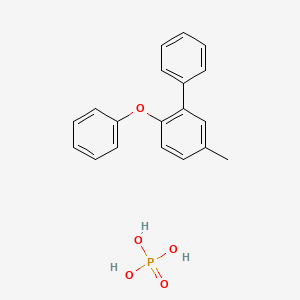![molecular formula C18H24I3N3O8 B11931276 N1,N3-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-(2-methoxyacetamido)-N1-methylbenzene-1,3-dicarboxamide](/img/structure/B11931276.png)
N1,N3-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-(2-methoxyacetamido)-N1-methylbenzene-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iopromide is a non-ionic, iodinated contrast medium widely used in medical imaging, particularly in X-ray and computed tomography (CT) scans. It is marketed under the brand name Ultravist and is known for its low osmolality and high safety profile. Iopromide is primarily used to enhance the visibility of blood vessels and internal organs during radiographic procedures by opacifying the blood vessels in the flow path of the contrast agent .
Métodos De Preparación
The synthesis of iopromide involves several steps, starting with the preparation of 5-amino-isophthalic acid. This compound is then reacted with methoxyacetyl chloride in the presence of dimethylacetamide to produce 5-methoxyacetylamino-2,4,6-triiodoisophthalic acid dichloride. This intermediate is further reacted with 2,3-dihydroxypropylamine and N-methyl-2,3-dihydroxypropylamine to yield iopromide .
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required medical standards .
Análisis De Reacciones Químicas
Iopromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of iopromide can lead to the formation of iodinated by-products, which are often studied for their environmental impact .
Aplicaciones Científicas De Investigación
Iopromide is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique properties as an iodinated contrast agent. In biology, iopromide is used to investigate the effects of iodinated compounds on biological systems. In medicine, it is primarily used for diagnostic imaging, including angiography, CT scans, and urography. Additionally, iopromide is being researched for its potential use in advanced oxidation processes for water treatment .
Mecanismo De Acción
The mechanism of action of iopromide involves its ability to opacify blood vessels and internal organs by absorbing X-rays. This is achieved through the high atomic number of iodine, which enhances the contrast in radiographic images. Iopromide is injected intravascularly, where it circulates through the bloodstream and highlights the vascular structures and organs. The compound is then excreted unchanged through the kidneys .
Comparación Con Compuestos Similares
Iopromide is often compared with other iodinated contrast agents such as diatrizoate, iohexol, iomeprol, and iopamidol. These compounds share similar applications in medical imaging but differ in their chemical structures, osmolality, and safety profiles. Iopromide is unique due to its low osmolality and high safety profile, making it a preferred choice for patients with a higher risk of adverse reactions .
Similar Compounds::- Diatrizoate
- Iohexol
- Iomeprol
- Iopamidol
Propiedades
Fórmula molecular |
C18H24I3N3O8 |
|---|---|
Peso molecular |
791.1 g/mol |
Nombre IUPAC |
1-N,3-N-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-methylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C18H24I3N3O8/c1-24(4-9(28)6-26)18(31)12-13(19)11(17(30)22-3-8(27)5-25)14(20)16(15(12)21)23-10(29)7-32-2/h8-9,25-28H,3-7H2,1-2H3,(H,22,30)(H,23,29)/t8-,9-/m0/s1 |
Clave InChI |
DGAIEPBNLOQYER-IUCAKERBSA-N |
SMILES isomérico |
CN(C[C@@H](CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NC[C@@H](CO)O)I)NC(=O)COC)I |
SMILES canónico |
CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester](/img/structure/B11931198.png)
![(1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B11931203.png)

![5-[[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B11931224.png)

![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride](/img/structure/B11931238.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine](/img/structure/B11931259.png)

![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931268.png)

![2-aminobutanedioic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B11931280.png)


![6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11931301.png)
